Iodic acid

Vue d'ensemble

Description

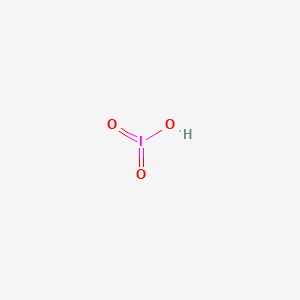

Iodic acid is a white, water-soluble solid with the chemical formula HIO3. It is an oxoacid of iodine, featuring iodine in the oxidation state +5. This compound is one of the most stable oxoacids of the halogens, contrasting with the instability of chloric acid and bromic acid . It is a strong acid and a powerful oxidizing agent, making it significant in various areas of chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iodic acid can be synthesized by oxidizing iodine with strong oxidizers such as concentrated nitric acid, chlorine, chloric acid, or hydrogen peroxide. For example:

- Iodine reacts with chlorine in the presence of water to form this compound and hydrochloric acid:

I2+6H2O+5Cl2→2HIO3+10HCl

- Iodine monochloride reacts with water to produce this compound and hydrochloric acid:

5ICl+3H2O→5HCl+HIO3+2I2

Activité Biologique

Iodic acid (HIO₃) is a chemical compound that has garnered attention for its diverse biological activities and implications in environmental chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on health, and its role in atmospheric processes.

This compound is an oxoacid of iodine that can form through various chemical reactions, including the oxidation of iodide ions or iodine itself. It is known to exist in equilibrium with other iodine species such as hypoiodous acid (HIO) and iodine (I₂) in aqueous solutions. The formation of this compound in atmospheric conditions has been studied extensively, revealing its role in new particle formation (NPF) and aerosol chemistry.

Mechanisms of Biological Activity

1. Antioxidant Properties:

this compound and its derivatives exhibit significant antioxidant activity. Research indicates that this compound can reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. For instance, studies have shown that this compound has a higher total antioxidant capacity compared to other iodine species such as iodide (I⁻) and iodine (I₂) .

2. Interaction with Biological Molecules:

this compound reacts with nucleotides and amino acids, leading to modifications that can interfere with protein synthesis and folding. It has been observed to iodinate tyrosine residues in proteins, potentially altering their function . The oxidation of sulfhydryl groups (-SH) in proteins by this compound can disrupt disulfide bonds, further impacting protein structure .

3. Impact on Cellular Processes:

In vitro studies have demonstrated that this compound can influence cellular processes such as apoptosis and cell proliferation. For example, it has been reported to induce apoptosis in certain cancer cell lines, suggesting potential therapeutic applications .

Health Implications

1. Toxicological Profile:

The toxicological effects of this compound have been evaluated through various studies. Acute exposure can lead to systemic effects including respiratory distress and gastrointestinal irritation. Chronic exposure has been linked to thyroid dysfunction due to its influence on iodine metabolism .

2. Case Studies:

A notable case involved a study where mice were exposed to varying concentrations of potassium iodate (a salt of this compound). Results indicated significant increases in total cholesterol and white blood cell counts at higher doses, alongside lower thyroxine levels . Furthermore, no genotoxic effects were observed at lower concentrations, highlighting the compound's complex safety profile.

Role in Atmospheric Chemistry

This compound plays a crucial role in atmospheric processes, particularly concerning aerosol formation:

- Aerosol Formation: Recent studies have shown that this compound significantly enhances the rate of sulfuric acid particle formation in the atmosphere by substituting for ammonia, which is traditionally necessary for stabilizing nascent particles . This process is vital for understanding climate dynamics as aerosols affect cloud formation and climate regulation.

- Nucleation Mechanisms: Research utilizing quantum chemical approaches has elucidated the nucleation mechanisms involving this compound and methanesulfonic acid under various atmospheric conditions. These findings contribute to our understanding of new particle formation in marine environments .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Atmospheric Chemistry

Influence on Cloud Formation

Iodic acid plays a significant role in the formation of new aerosol particles, particularly in marine and Arctic environments. Research indicates that this compound is crucial for new particle formation (NPF), which subsequently influences cloud dynamics and climate patterns.

-

Case Study: Arctic Aerosol Formation

A study published in Nature Communications highlights that this compound triggers the formation of new aerosols during late summer to early fall in the Arctic. As temperatures drop and ice refreezes, the concentration of this compound increases, leading to frequent aerosol formation events. These aerosols reflect solar radiation and contribute to warming effects in the Arctic region . -

Mechanism of Nucleation

Another study investigated the nucleation mechanism involving this compound and methanesulfonic acid (MSA). It was found that MSA stabilizes this compound clusters, enhancing their formation under specific atmospheric conditions. This research provides insights into how marine sulfur and iodine components interact to promote NPF .

Environmental Science

Role as a Nucleation Precursor

This compound has been identified as a key precursor for atmospheric nucleation processes, particularly in marine environments where it contributes to the formation of secondary organic aerosols (SOAs). The presence of this compound can enhance the nucleation rates of other compounds, thereby influencing air quality and climate.

- Research Findings

A study highlighted that this compound is a significant contributor to NPF in marine atmospheres. It interacts with other atmospheric constituents to form stable clusters, which are essential for aerosol development . This has implications for understanding climate change and pollution control strategies.

Chemical Synthesis

Oxidizing Agent

This compound is utilized as an oxidizing agent in various chemical reactions. Its ability to oxidize organic compounds makes it valuable in synthetic organic chemistry.

- Organic Oxidations

Research has demonstrated that this compound can effectively oxidize alcohols to carbonyl compounds and further functionalize organic molecules. This property is exploited in the synthesis of complex organic structures, making it a useful reagent in laboratory settings .

Industrial Applications

Material Synthesis

This compound is used in the production of iodates, which have applications in food preservation and as dietary supplements.

- Food Industry

Iodates derived from this compound are added to table salt to prevent iodine deficiency in populations. This application underscores the public health significance of this compound derivatives.

Summary Table of Applications

Propriétés

IUPAC Name |

iodic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3/c2-1(3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIWUVCWSCSTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HIO3 | |

| Record name | iodic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Iodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), lead(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025659318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064812 | |

| Record name | Iodic acid (HIO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.911 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] Colorless or light yellow powder; [MSDSonline] Forms rhombohedral crystals--decompose at 110 deg C; [Ullmann] | |

| Record name | Iodic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8660 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7782-68-5, 25659-31-8 | |

| Record name | Iodic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), lead(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025659318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodic acid (HIO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U8J18JSBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Iodic Acid?

A1: this compound is represented by the molecular formula HIO3 and has a molecular weight of 175.91 g/mol.

Q2: Are there any spectroscopic techniques that can be used to characterize this compound?

A2: Yes, several spectroscopic techniques can be used to characterize this compound. These include Raman microscopy [], Infrared (IR) spectroscopy [], Nuclear Quadrupole Resonance (NQR) [], and X-ray diffraction (XRD) [, , ]. These techniques provide insights into the vibrational modes, structural properties, and bonding characteristics of this compound and its derivatives.

Q3: Is this compound hygroscopic?

A3: Yes, this compound is highly hygroscopic. Aqueous this compound solution droplets have been observed to resist crystallization even at very low relative humidity (RH), forming an ultra-viscous liquid or a brittle glass []. This property makes understanding its water retention at low RH important for the hygroscopic growth of aerosol particles.

Q4: Can this compound be used as a catalyst in organic synthesis?

A5: Yes, this compound has been shown to be an effective catalyst in various organic reactions. For example, it can be used for the synthesis of 2-aminothiazoles in combination with PEG-400 as a green solvent []. It has also been employed in the oxidation of alcohols to aldehydes and ketones in the presence of NaHSO4·H2O []. Additionally, this compound, combined with tetraethylammonium bromide, serves as a selective and efficient catalyst for the oxidation of sulfides to sulfoxides [].

Q5: Is this compound used in industrial applications?

A6: Yes, this compound has industrial applications. It can be impregnated onto activated carbon to enhance the removal of odors originating from kitchen wastewater treatment facilities, particularly targeting hydrogen sulfide [].

Q6: Have any computational studies been conducted on this compound and its role in atmospheric nucleation?

A7: Yes, computational chemistry has been used to study this compound and its role in atmospheric nucleation. One study utilized molecular modeling and thermodynamic calculations to develop a predictive model for estimating the enhancing potential of various atmospheric vapors on this compound-induced nucleation []. This model considers the formation free energies (ΔG) of this compound-containing dimer clusters and identified amines and O/S-atom-containing acids as having high enhancing potential, specifically highlighting diethylamine (DEA).

Q7: Can you elaborate on the use of quantitative structure-activity relationship (QSAR) models in understanding this compound's behavior?

A8: QSAR models have been developed to evaluate the enhancing potential of atmospheric nucleation precursors on this compound-induced nucleation []. These models are based on the calculated formation free energies (ΔG) of this compound-containing dimer clusters. This allows for the prediction of a compound's potential to enhance nucleation based on its structure.

Q8: How can this compound solutions be stabilized?

A9: this compound solutions can be stabilized by combining them with specific compounds. One method involves a composition comprising a 3-isothiazolone compound, alkali metal nitrate, alkali metal chloride salt, a compound selected from this compound, perthis compound, this compound salt and perthis compound salt, chlorite salt, and a solvent []. This formulation aims to prevent salt shock and improve the stability of this compound in emulsion solutions.

Q9: What analytical techniques are commonly used to study this compound?

A9: Various analytical techniques are employed to study this compound. These include:

- Conductimetry: Used to measure the electrical conductivity of this compound solutions, providing information about its dissociation and ionic strength [].

- Potentiometry: Employed to determine the electromotive force (EMF) of concentration cells containing this compound, allowing for the calculation of stoichiometric activity coefficients [].

- Kinetic Methods: Utilized to investigate the rates of reactions involving this compound, such as the catalytic inversion of sucrose solutions, providing insights into hydrogen ion concentrations [].

- Thermogravimetric analysis (TGA): Helps in understanding the dehydration behavior of this compound and its conversion to iodine pentoxide (I2O5) [].

- Inductively coupled plasma mass spectrometry (ICP-MS): Can be used to determine the concentration of this compound in doped crystals [].

Q10: What is the main source of this compound in the atmosphere?

A12: The primary source of atmospheric this compound is believed to be the photochemical oxidation of iodine-containing species emitted from the ocean, such as molecular iodine (I2) and organoiodine compounds [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.